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Compound of Interest

Compound Name: Decoglurant

An in-depth technical guide on the discovery and history of Decoglurant (RO4995819) is
hampered by the limited availability of specific preclinical data in the public domain. Despite a
comprehensive search, the primary discovery and characterization paper detailing the
synthesis, binding affinities (IC50/Ki values), and detailed in vivo pharmacokinetic and efficacy
studies for Decoglurant (RO4995819) could not be located. The available information primarily
focuses on its clinical development and the ultimate discontinuation due to a lack of efficacy in
Phase Il trials for major depressive disorder.

This guide, therefore, synthesizes the available information from preclinical and clinical studies
on Decoglurant and related mGlu2/3 receptor modulators to provide a comprehensive
overview. It should be noted that where specific data for Decoglurant is unavailable, general
methodologies and data for similar compounds or assays are provided for context.

Introduction to Decoglurant (RO4995819)

Decoglurant, also known as RO4995819, is a selective negative allosteric modulator (NAM) of
the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2][3] Developed by Hoffmann-La
Roche, it was investigated as a potential adjunctive therapy for major depressive disorder
(MDD).[4][5] The rationale for its development was based on the growing body of evidence
implicating the glutamatergic system in the pathophysiology of depression. Specifically,
antagonism of mGlu2/3 receptors was hypothesized to produce rapid antidepressant effects.

Decoglurant progressed to Phase Il clinical trials but was ultimately discontinued due to a
failure to demonstrate significant antidepressant or procognitive effects compared to placebo in
patients with partially refractory MDD.
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Mechanism of Action and Signaling Pathway

Decoglurant functions as a negative allosteric modulator, meaning it binds to a site on the
mGlu2/3 receptor that is distinct from the glutamate binding site. This binding event reduces the
affinity and/or efficacy of the endogenous ligand, glutamate, thereby decreasing the receptor's
activity.

The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRSs) belonging to Group
II. They are primarily coupled to the Gi/o signaling pathway. Upon activation by glutamate,
these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Presynaptically,
their activation leads to an inhibition of neurotransmitter release, including glutamate itself,
acting as autoreceptors. By antagonizing these receptors, Decoglurant is expected to
disinhibit glutamate release in key brain regions, leading to downstream effects that may
underlie its putative antidepressant action.

Signaling Pathway of mGlu2/3 Receptor Activation
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Caption: Simplified signaling pathway of the mGlu2/3 receptor and the inhibitory action of
Decoglurant.

Preclinical Development
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While specific quantitative data for Decoglurant's preclinical profile is not publicly available,
reports indicate it demonstrated activity in animal models of depression and cognitive
dysfunction.

In Vitro Pharmacology

Decoglurant is a negative allosteric modulator of both mGIluR2 and mGIuR3. The specific IC50
or Ki values, which quantify the potency of its binding and inhibitory activity at these receptors,
are not available in the reviewed literature.

In Vivo Efficacy Models

Decoglurant was reported to show efficacy in the following preclinical models:

e Chronic Mild Stress (CMS) Model in Rats: This model is used to induce a state of anhedonia
in rodents, considered a core symptom of depression. Decoglurant was shown to reduce
the anhedonic index in this model.

e Scopolamine-Induced Cognitive Deficit in Non-Human Primates: This model assesses
procognitive effects. Decoglurant was found to rescue scopolamine-induced attention
deficits.

Pharmacokinetics

Detailed pharmacokinetic parameters for Decoglurant in preclinical species (e.g., half-life,
bioavailability, brain penetration) are not available in the public literature.

Clinical Development

Decoglurant progressed to Phase | and Phase Il clinical trials.

Phase | Studies

Several Phase | trials were conducted in healthy volunteers to assess the safety, tolerability,
and pharmacokinetics of Decoglurant.

Phase Il Study (NCT01457677)
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A key Phase I, randomized, double-blind, placebo-controlled trial was conducted to evaluate
the efficacy and safety of Decoglurant as an adjunctive treatment in patients with MDD who

had an inadequate response to ongoing treatment with selective serotonin reuptake inhibitors
(SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIS).

Table 1: Overview of the Phase Il Clinical Trial (NCT01457677) of Decoglurant

Parameter Description

Trial Identifier NCT01457677

Status Completed

Indication Major Depressive Disorder (partially refractory)

Decoglurant (5 mg, 15 mg, 30 mg daily) or

Intervention .
Placebo as adjunct to SSRI/SNRI
Change in Montgomery-Asberg Depression
Primary Outcome Rating Scale (MADRS) total score from baseline
to end of 6 weeks of treatment
Number of Participants 357
No significant difference between any
Decoglurant dose and placebo in reducing
Key Findings MADRS scores. No significant procognitive

effects observed. The drug was generally well-

tolerated.

The study concluded that Decoglurant did not demonstrate antidepressant or procognitive
effects in this patient population. A high placebo response was noted as a potential
confounding factor.

Experimental Protocols (General Methodologies)

As specific protocols for Decoglurant are not available, the following are generalized
methodologies for the types of experiments likely conducted during its preclinical development.
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MmGIlu2/3 Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of a compound for its target
receptor.

Objective: To determine the IC50 and/or Ki of Decoglurant for mGlu2 and mGlu3 receptors.
Materials:

o Cell membranes prepared from cell lines stably expressing human or rat mGlu2 or mGlu3
receptors.

o Aradiolabeled ligand that binds to the allosteric site (e.g., a tritiated NAM) or an orthosteric
antagonist radioligand (e.g., [3H]-LY341495).

» Decoglurant at various concentrations.

» Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgCI2, 1 mM CaCl2, pH 7.4).
o Glass fiber filters.

 Scintillation counter.

Procedure:

 Incubation: Cell membranes are incubated with the radioligand and varying concentrations of
the unlabeled test compound (Decoglurant) in the assay buffer. To determine non-specific
binding, a high concentration of a known non-radioactive ligand is used.

 Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the
bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer
to remove any non-specifically bound radioactivity.

» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

» Data Analysis: The data are analyzed using non-linear regression to determine the 1C50
value, which is the concentration of Decoglurant that inhibits 50% of the specific binding of
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the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rodents (General Protocol)

The FST is a common behavioral test used to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of Decoglurant.

Materials:

Male rats or mice.

A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C)
to a depth where the animal cannot touch the bottom or escape.

Decoglurant at various doses.
Vehicle control.

A video recording and analysis system.

Procedure:

Pre-test Session (for rats): On the first day, animals are placed in the water tank for a 15-
minute habituation session.

Test Session: 24 hours later, the animals are administered Decoglurant or vehicle. After a
set pre-treatment time (e.g., 30-60 minutes), they are placed back into the swim tank for a 5-

minute test session.

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only
minor movements to keep its head above water) is recorded and scored, typically by a
trained observer blinded to the treatment conditions or using automated software.

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc
tests).
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Workflow for Preclinical Antidepressant Screening
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Caption: A generalized workflow for the preclinical discovery and development of an
antidepressant compound.

Conclusion and Future Directions

The development of Decoglurant (RO4995819) represents a significant effort to translate the
promising preclinical rationale for mGlu2/3 receptor antagonism into a novel therapy for
depression. Despite a sound theoretical basis and evidence of target engagement in preclinical
models, Decoglurant ultimately failed to demonstrate clinical efficacy. This outcome highlights
the challenges in translating findings from animal models of depression to human clinical
populations.

Several factors could have contributed to the clinical trial failure, including the high placebo
response rate, potential issues with patient selection, or the possibility that non-selective
antagonism of both mGlu2 and mGlu3 receptors is not the optimal therapeutic strategy. Future
research in this area may focus on developing more selective mGlu2 or mGlu3 antagonists or
identifying patient populations that are more likely to respond to this mechanism of action. The
story of Decoglurant serves as a crucial case study for drug development professionals in the
complex field of psychiatric pharmacotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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